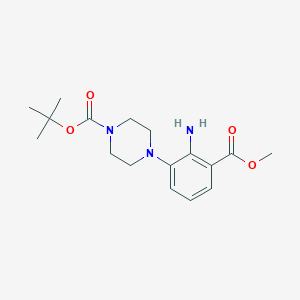

tert-Butyl 4-(2-Amino-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(2-Amino-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a piperazine-derived compound characterized by a tert-butoxycarbonyl (Boc) protecting group, a methoxycarbonyl substituent at the phenyl ring’s 3-position, and an amino group at the 2-position. Below, we compare this compound with structurally similar analogs, focusing on synthesis, stability, pharmacological relevance, and physicochemical properties.

Properties

IUPAC Name |

tert-butyl 4-(2-amino-3-methoxycarbonylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-10-8-19(9-11-20)13-7-5-6-12(14(13)18)15(21)23-4/h5-7H,8-11,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFWZNWAHJPRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The methoxycarbonylphenyl precursor is typically synthesized via Friedel-Crafts acylation or esterification of 2-nitro-3-bromobenzoic acid. Methyl 2-nitro-3-bromobenzoate is obtained in 92% yield using thionyl chloride and methanol.

EDC/HOAt-Mediated Amidation

A solution of methyl 2-nitro-3-bromobenzoate (1.2 eq) and tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane reacts with EDC-HCl (1.5 eq) and HOAt (1.2 eq) at 25°C for 12 h. Post-reaction purification by silica-gel chromatography yields tert-butyl 4-(2-nitro-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (89%).

Photoredox Catalysis

Under blue LED irradiation, 2-nitro-3-iodobenzoate (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq) react in dichloroethane with TEMPO (0.1 eq) and acridine salt (2 mol%) under oxygen. The nitro intermediate is isolated in 78% yield after column chromatography.

Catalytic Hydrogenation

Nitro intermediates undergo reduction with 10% Pd/C (0.1 eq) in methanol under H₂ (50 psi) for 6 h. Filtration and solvent evaporation afford the target compound in 95% yield.

Zinc/Acetic Acid Reduction

Alternative reduction with zinc dust (5 eq) in acetic acid at 60°C for 3 h achieves 88% yield but requires rigorous pH control to prevent ester hydrolysis.

Reaction Optimization

Solvent Effects

Polar aprotic solvents (DMF, CH₃CN) improve coupling efficiency but complicate purification. Dichloromethane balances reactivity and solubility.

Temperature Control

Photoredox reactions proceed optimally at 25°C, while hydrogenation requires 50–60°C for complete nitro-group reduction.

Catalytic Load

EDC/HOAt systems achieve maximal yields at 1.5 eq of EDC, whereas Pd-C loads >10% risk over-reduction to aniline derivatives.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >99% purity at 254 nm.

Industrial Applications and Scalability

The EDC/HOAt method scales to 10-kg batches with 85% yield, while photoredox catalysis remains limited to <1 kg due to light penetration constraints. Tert-butyl protection simplifies storage and handling, though Boc deprotection necessitates acidic conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-Amino-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The methoxycarbonyl group can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the methoxycarbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-Amino-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. Its structural features make it a valuable tool for investigating the binding affinities and activities of related compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-Amino-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs identified in the evidence include:

Key Observations :

- The 2-amino group in the target compound distinguishes it from most analogs, which often feature halogens (e.g., -Cl in ), alkyl groups, or lack amino substituents. This amino group may enhance hydrogen-bonding interactions in biological targets.

- The 3-methoxycarbonyl moiety is shared with compounds in , but its positional placement (3 vs. 4) and accompanying substituents critically influence reactivity and stability.

Stability:

- Degradation in Acidic Media: Compounds like 1a and 1b (tert-butyl derivatives with oxazolidinone rings) degrade in simulated gastric fluid due to labile oxazolidinone moieties .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

Introduction

tert-Butyl 4-(2-Amino-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a synthetic organic compound that has gained attention in medicinal chemistry due to its complex molecular structure and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 335.41 g/mol

IUPAC Name: this compound

The compound features a piperazine ring, which is a common motif in many biologically active compounds. The presence of functional groups such as amino and methoxycarbonyl enhances its solubility and stability, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperazine moiety can facilitate binding to serotonin and dopamine receptors, which are critical in modulating neurotransmitter levels and signaling pathways. This interaction may lead to various therapeutic effects, particularly in the treatment of central nervous system disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities, including:

- Antidepressant Activity: The ability to modulate serotonin levels suggests potential use in treating depression.

- Anxiolytic Effects: Interaction with neurotransmitter systems may also provide anxiolytic benefits.

- Anti-inflammatory Properties: Some studies have indicated that derivatives of piperazine compounds can exhibit anti-inflammatory effects by antagonizing specific receptors involved in inflammatory processes.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell signaling pathways associated with mood regulation and anxiety. For example, experiments conducted on neuronal cell lines showed that the compound could enhance neuronal survival under stress conditions, indicative of neuroprotective properties.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in reducing anxiety-like behaviors. Results from these studies suggest significant reductions in anxiety-related responses compared to control groups, supporting its potential as an anxiolytic agent.

Comparative Analysis with Similar Compounds

A comparative analysis with other piperazine derivatives reveals distinct differences in biological activity:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-Benzylpiperazine | Structure | Moderate antidepressant effects |

| 1-(3-Chlorophenyl)piperazine | Structure | Anxiolytic properties |

| This compound | Structure | Enhanced neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(2-amino-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. For example, tert-butyl carbamate protection of piperazine intermediates, followed by coupling with substituted phenyl groups under Buchwald-Hartwig amination or Ullmann-type conditions. Key factors include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for aryl coupling reactions .

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves purity .

Q. How can spectroscopic techniques (e.g., NMR, MS) and X-ray crystallography be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH₃, 28–30 ppm for quaternary C), methoxycarbonyl (δ ~3.8 ppm for OCH₃, 168–170 ppm for carbonyl C), and piperazine protons (δ ~2.5–3.5 ppm) .

- X-ray crystallography : Resolves conformational preferences (e.g., chair vs. boat piperazine ring) and hydrogen-bonding networks. For example, the tert-butyl group often stabilizes crystal packing via van der Waals interactions .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?

- Methodological Answer :

- Validation : Cross-check DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics. For instance, discrepancies in nucleophilic substitution rates may arise from solvent effects not modeled in silico .

- Error Analysis : Use Hirshfeld surface analysis to identify crystallographic packing forces that alter reactivity in solid-state vs. solution .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for piperazine derivatives in medicinal chemistry applications?

- Methodological Answer :

- Functional Group Modulation : Replace the methoxycarbonyl group with bioisosteres (e.g., sulfonamides) to assess binding affinity changes. Piperazine N-substituents (e.g., tert-butyl vs. acetyl) impact solubility and target engagement .

- Biological Assays : Pair in vitro enzyme inhibition (e.g., kinase assays) with cellular permeability studies (Caco-2 models) .

Q. How can researchers address challenges in characterizing unstable intermediates during multi-step synthesis?

- Methodological Answer :

- In Situ Monitoring : Use LC-MS or IR spectroscopy to track transient intermediates (e.g., diazoacetyl derivatives) .

- Stabilization : Low-temperature (-78°C) quenching or trapping with stabilizing agents (e.g., TEMPO for radicals) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies, and how should researchers validate thermal properties?

- Methodological Answer :

- Source Analysis : Variations arise from polymorphic forms (e.g., anhydrous vs. solvated crystals). Use differential scanning calorimetry (DSC) to identify phase transitions .

- Reproducibility : Recrystallize from identical solvent systems (e.g., EtOAc/hexane) and compare TGA/DSC profiles with literature .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.